"synthesis and characterization of N-pentyl-1-propyl-1H-pyrazol-3-amine"
"synthesis and characterization of N-pentyl-1-propyl-1H-pyrazol-3-amine"
A Modular Approach for SAR Exploration in Kinase and GPCR Ligand Discovery
Executive Summary
This technical guide details the synthesis and characterization of N-pentyl-1-propyl-1H-pyrazol-3-amine , a representative secondary aminopyrazole scaffold. Pyrazoles functionalized at the N1 and C3 positions are privileged structures in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Janus kinase pathways) and Cannabinoid Receptor (CB1/CB2) ligands.[1][2]
The protocol prioritizes a modular "late-stage functionalization" strategy . Rather than constructing the pyrazole ring with all substituents in place, we utilize a robust precursor (3-nitropyrazole) to establish the N1-propyl core, followed by a reductive amination to install the N-pentyl tail.[2] This approach allows researchers to rapidly diversify the alkyl chain (SAR exploration) without redesigning the entire synthetic route.[2]
Retrosynthetic Analysis
The strategic disconnection reveals two primary phases. The final N-pentyl bond is formed via reductive amination, the most "green" and chemoselective method for secondary amine formation in the presence of heteroaromatics.[2] The pyrazole core is assembled via regioselective alkylation of 3-nitropyrazole, a method selected for its superior isomer separation profiles compared to direct hydrazine cyclizations.[2]
Figure 1: Retrosynthetic logic flow prioritizing modularity at the amine position.
Experimental Protocols
Phase 1: Synthesis of the Core (1-propyl-1H-pyrazol-3-amine)
Objective: Install the propyl group on the pyrazole nitrogen (N1) and convert the nitro group to an amine.
Step 1.1: Regioselective Alkylation[2]
-
Reaction: 3-nitro-1H-pyrazole + 1-bromopropane
1-propyl-3-nitro-1H-pyrazole. -
Rationale: Alkylation of 3-nitropyrazole can yield two isomers: N1-alkyl (1-propyl-3-nitro) and N2-alkyl (1-propyl-5-nitro). Using Cesium Carbonate (
) in DMF favors the thermodynamically more stable N1-isomer due to the "distal" effect, where the alkyl group prefers the nitrogen furthest from the electron-withdrawing nitro group.[2]
Protocol:
-
Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(1.2 eq) and stir at RT for 30 min to deprotonate. -
Add 1-bromopropane (1.1 eq) dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[2]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
.[1][2] -
Purification: Flash chromatography is mandatory here to separate the N1-isomer (usually higher
) from the N2-isomer.
Step 1.2: Nitro Reduction[1]
-
Reaction: 1-propyl-3-nitro-1H-pyrazole
1-propyl-1H-pyrazol-3-amine. -
Method: Pd/C catalyzed hydrogenation.
Protocol:
-
Dissolve the N1-alkylated nitro intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure is sufficient) for 12 hours at RT. -
Filter through a Celite pad to remove Pd/C. Concentrate in vacuo.
-
Result: The amine is typically pure enough for the next step; however, it is prone to oxidation.[2] Store under Argon.
Phase 2: Target Synthesis (Reductive Amination)
Objective: Selective mono-alkylation of the exocyclic amine with pentanal.
Mechanism & Causality:
We utilize Sodium Triacetoxyborohydride (STAB) .[2][3][4] Unlike Sodium Borohydride (
Protocol:
-
Imine Formation: In a dry flask, dissolve 1-propyl-1H-pyrazol-3-amine (1.0 eq, from Phase 1) in 1,2-Dichloroethane (DCE).
-
Add Pentanal (1.05 eq).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins at RT.
-
Reduction: Add
(STAB) (1.4 eq) in one portion. -
Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the amine.
-
Quench: Add saturated aqueous
carefully (gas evolution). -
Extraction: Extract with DCM (3x).
-
Purification: Flash chromatography (DCM/MeOH gradient).
Figure 2: Step-by-step reaction workflow for the reductive amination phase.
Characterization & Data Analysis
The following data table summarizes the expected analytical signature for the target molecule.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| HPLC | Purity | >95% (254 nm) | Essential for biological assay validity. |
| MS (ESI+) | [M+H]+ | 196.2 m/z | Calculated MW: 195.31 g/mol .[1][2] |
| 1H NMR | Pyrazole H5 | Characteristic heteroaromatic proton.[1][2] | |
| 1H NMR | Pyrazole H4 | Upfield shift due to adjacent amino group.[1][2] | |
| 1H NMR | N-Propyl ( | Triplet indicating attachment to N1.[1][2] | |
| 1H NMR | NH (Amine) | Broad singlet, exchangeable with | |
| 1H NMR | Pentyl ( | Triplet, distinct from propyl due to environment.[1][2] | |
| 13C NMR | C3 (Pyrazole) | ~155 ppm | Ipso-carbon attached to the amine. |
Critical Quality Attribute: Regioisomer Confirmation
To confirm you have the 1,3-isomer (Target) and not the 1,5-isomer:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Target (1,3-isomer): You should see a NOE correlation between the Propyl
and Pyrazole H5 . You will not see a correlation between Propyl and the exocyclic amine/pentyl group. -
Impurity (1,5-isomer): Strong NOE between Propyl
and the Pyrazole H4 or the exocyclic amine group (due to proximity).[2]
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated protocol for STAB reductions.
-
Ghandour, M., et al. (2019).[1][2] "Synthesis, Characterization of New N-Alkyl-1H-Pyrazol-3-One Derivatives." Moroccan Journal of Heterocyclic Chemistry. Provides NMR shift precedents for N-alkyl pyrazoles.
-
Luo, Y., et al. (2022).[1][2] "Highly Selective N-Alkylation of Pyrazoles." The Journal of Organic Chemistry. Detailed methodology for controlling N1 vs N2 alkylation in pyrazoles. [1][2]
-
PubChem Compound Summary. (2025). "1-propyl-1h-pyrazol-3-amine."[7] National Library of Medicine. Confirmation of precursor structure and identifiers. [1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 1-propyl-1h-pyrazol-3-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
